(2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
Description
Propriétés
IUPAC Name |
(Z)-2-[3-[(Z)-2-hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H/b23-15-,24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBYKIJCLSXCY-MPKYGIEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N=C2/C=C(\O)/C4=CC=CC=C4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420545 | |
| Record name | AC1NUXTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253133-06-1 | |
| Record name | AC1NUXTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is a derivative of dihydroquinoxaline known for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) typically involves the condensation reactions of 1,4-dihydroquinoxaline derivatives with appropriate phenyl ketones. The structure can be represented as follows:
This compound features a quinoxaline core connected by a bis(1-phenylethanone) moiety. Its unique configuration allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to dihydroquinoxaline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts as an inhibitor of various cancer cell lines through mechanisms that may involve the modulation of apoptosis pathways and inhibition of cancer cell proliferation.
- Case Study : A synthesized derivative displayed an IC50 value of 179 µM against HIV-1, indicating potential in treating viral-induced malignancies .
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives has been well documented. The compound shows activity against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : Disk diffusion and minimum inhibitory concentration (MIC) methods are commonly employed to assess antimicrobial activity.
- Results : Compounds exhibited varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
Anti-inflammatory Activity
Quinoxaline derivatives have also been explored for their anti-inflammatory properties.
Applications De Recherche Scientifique
Antiviral Activity
Research indicates that (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibits significant antiviral properties. It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections like HIV. A related compound demonstrated an IC50 value of 118 µM against HIV-1, suggesting potential therapeutic applications.
Anticancer Activity
The compound has shown promise in anticancer research. Its structural features allow it to induce cytotoxic effects on various cancer cell lines through mechanisms like apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have reported IC50 values below 10 µM against HeLa cells .
Anti-inflammatory Activity
In addition to its antiviral and anticancer properties, (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibits anti-inflammatory effects. It may function as an antagonist for specific inflammatory mediators or receptors. Related compounds have shown significant inhibition of pro-inflammatory cytokines in vitro.
Data Table: Biological Activities of Dihydroquinoxaline Derivatives
| Compound Name | Biological Activity | Mechanism | IC50/Effect | Reference |
|---|---|---|---|---|
| Compound A | Antiviral | NNRTI | 118 µM | |
| Compound B | Anticancer | Apoptosis | <10 µM | |
| Compound C | Anti-inflammatory | Cytokine Inhibition | 0.12 nM |
Materials Science Applications
Beyond biological applications, (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) serves as a synthetic intermediate for developing various organic compounds. Its unique structural characteristics make it suitable for creating materials with specific electronic or optical properties .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The target compound shares structural motifs with several bis(1-phenylethanone) derivatives, differing primarily in the central bridging moiety. Key comparisons are outlined below:
Compound EB: 2,2’-{1,4-Butanediylbis[(4-Ethyl-4H-1,2,4-triazole-5,3-diyl)thio]}bis(1-phenylethanone)
- Structure : Features a flexible 1,4-butanediyl linker and triazole-thio groups.
- Compared to the target compound, the lack of conjugation in the central bridge reduces electronic delocalization .
Compound 3c6: [(1E,1'E)-(2-Oxocyclohexane-1,3-diylidene)bis(methanylylidene)]bis(2-Methoxy-4,1-phenylene)dipropionate
- Structure : Cyclohexane core with methanylylidene and propionate ester substituents.
- Properties: Exhibits a melting point of 135.7–138.9 °C and 91.7% HPLC purity. Methoxy groups enhance solubility in polar solvents .
- Synthesis : Low yield (10.4%) suggests challenges in purification or stability .
Compound 4g: Tetrazole-Linked Bis(1-phenylethanone)
- Structure : Central oxybis(ethane-1,2-diyl)bis(oxy) linker with tetrazole rings.
- Properties : Tetrazole moieties are highly polar and may confer metabolic stability in pharmaceutical contexts. The ether linkages improve flexibility but disrupt conjugation .
Nitro-Substituted Analog (QY-0802)
- Structure: 6-Nitro-1,4-dihydroquinoxaline core.
- Purity (95%) and synthetic reproducibility are documented .
- Applications : Nitroaromatics are often precursors in explosives or dyes, suggesting niche industrial uses.
Table 1: Comparative Analysis of Bis(1-phenylethanone) Derivatives
*Calculated where data is unavailable. †Estimated based on structural analogs.
Research Findings and Implications
- Electronic Properties: The target compound’s conjugated dihydroquinoxaline core may favor applications in organic electronics (e.g., semiconductors) over less-conjugated analogs like EB or 4g.
- Reactivity : The absence of electron-withdrawing groups (vs. QY-0802) could make the target more reactive in nucleophilic additions or metal coordination.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone), and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via condensation of 1,4-dihydroquinoxaline-2,3-dione with 1-phenylethanone derivatives under acidic or basic catalysis. Evidence from analogous quinoxaline derivatives (e.g., 2-chloro-12-phenyldibenzo[b,g][1,8]naphthyridine) suggests using refluxing ethanol with catalytic HCl, followed by purification via column chromatography . Optimization involves adjusting stoichiometry (1:2 molar ratio of quinoxaline to ketone), temperature (70–80°C), and reaction time (12–24 hours). Yield improvements (>60%) are achieved using inert atmospheres (N₂) to prevent oxidation.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm Z,Z stereochemistry (e.g., vinyl proton shifts at δ 6.8–7.2 ppm) and aromatic coupling patterns .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 413.1) .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) bonds .
- X-ray crystallography (if crystalline): To resolve dihedral angles between quinoxaline and phenyl rings, confirming planarity .
Q. How does solvent polarity influence the photophysical properties of this compound?
- Methodology : Solvatochromic studies (UV-Vis spectroscopy in solvents like DMSO, chloroform, and hexane) reveal bathochromic shifts in λₘₐₓ with increasing polarity due to intramolecular charge transfer (ICT). For example, λₘₐₓ shifts from 380 nm (hexane) to 420 nm (DMSO) . Correlate results with Reichardt’s ET(30) solvent polarity scale.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodology :
- Dose-response assays : Test across concentrations (1–100 μM) to identify threshold effects.
- Mechanistic studies : Use ROS-specific fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cell models .
- Computational modeling : Density Functional Theory (DFT) to predict redox-active sites (e.g., quinoxaline nitrogen lone pairs) .
- Cross-validation : Compare data with structurally similar compounds (e.g., dibromo-quinoxaline derivatives) to isolate substituent effects .
Q. How can computational chemistry predict the compound’s reactivity in catalytic or photocatalytic applications?
- Methodology :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to assess electron-transfer efficiency. A narrow gap (<3 eV) suggests photocatalytic potential .
- Molecular Dynamics (MD) simulations : Model interactions with co-catalysts (e.g., TiO₂ surfaces) to predict adsorption behavior .
Q. What experimental designs mitigate environmental contamination risks during large-scale synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
